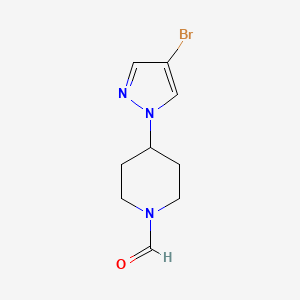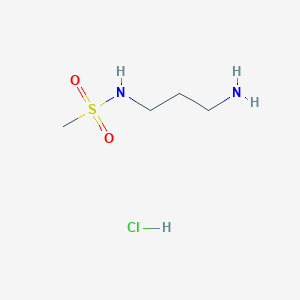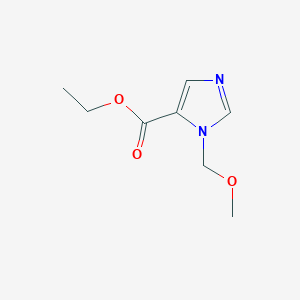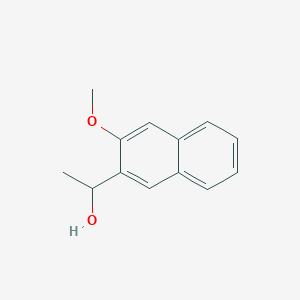
1-(3-MEthoxynaphthalen-2-yl)ethanol
Vue d'ensemble
Description
1-(3-MEthoxynaphthalen-2-yl)ethanol is a useful research compound. Its molecular formula is C13H14O2 and its molecular weight is 202.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
It is used to measure protonation equilibrium constants of 1-arylazo-4-naphthols and 1-arylazo-4-methoxynaphthalenes (Abate, Longo, Maccarone, & Torre, 1980).
This compound can be used to prepare 7- and 12-alkyl-10-methylnaphtho[1,2-g]pteridine-9,11(7H,10H)-diones from naphthols (Gumbley & Main, 1976).
It is involved in photo-additions of naphthalene derivatives with substituted ethylenes, producing various adducts (Chamberlain & Mccullough, 1973).
1-(6-methoxynaphthalen-2-yl)ethanol is used to track the site of biotransformation within yeast cells, such as Candida parapsilosis ATCC 7330, to prepare optically pure secondary alcohols (Venkataraman, Narayan, & Chadha, 2016).
Compounds like 1-(2-substitutedphenyl-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)naphthalene-2-ol, structurally related to 1-(3-Methoxynaphthalen-2-yl)ethanol, show good antibacterial and antifungal activity (Kottapalle & Shinde, 2021).
Related compounds are used in the extraction of alcohols from water, such as in the separation of 1-butanol from water and ethanol from water using high solvent/feed ratios (Chapeaux et al., 2008).
Derivatives like 2-(3-amino-2-oxoindolin-3-yl)-3-hydroxynaphthalene-1,4-dione have been synthesized with high efficiency and yield, demonstrating the versatility of naphthalene-based compounds (Che et al., 2015).
Palladium(II) complexes of (pyridin-2-yl)methylene ligands, which can be derived from naphthalene compounds, act as catalysts for methoxycarbonylation of higher olefins (Zulu et al., 2020).
The compound can be synthesized from 2 methoxynaphthalene with a total yield of 94% through various chemical processes (Shuai, 2003).
Synthesized compounds based on this structure have shown good antimicrobial activity against various bacterial and fungal strains (Ashok et al., 2014).
In carbonylation reactions, the major product involving alpha-(6-Methoxyl-2-naphthyl) ethanol is methyl-alpha-(6-methoxy-2-naphthyl) propionate (Chen et al., 1999).
Enantiomeric resolution of racemic 2-(1H-imidazole-1-yl)-1-naphthalene-2-yl)ethanol esters is achieved using specific methods, indicating its relevance in stereochemistry studies (Karakurt, Saraç, & Dalkara, 2012).
Propriétés
IUPAC Name |
1-(3-methoxynaphthalen-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-9(14)12-7-10-5-3-4-6-11(10)8-13(12)15-2/h3-9,14H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBCRDRIOSHBBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



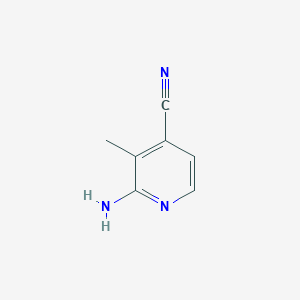

![2-(Hydroxymethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B8133931.png)
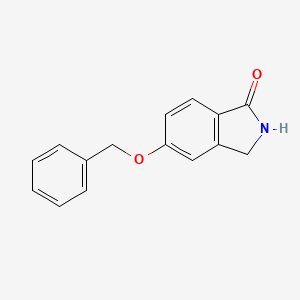
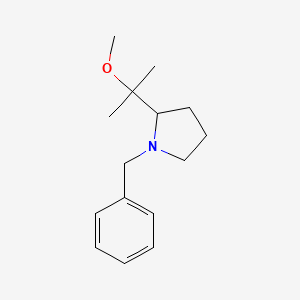
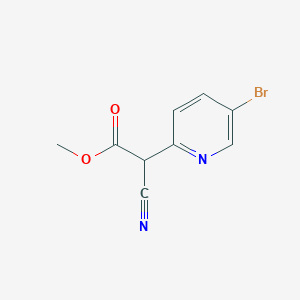
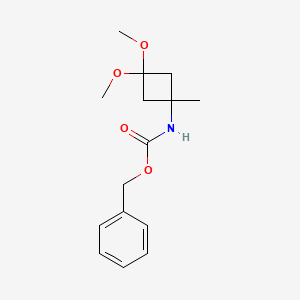
![N-[(1Z)-2-Pentylcyclopentylidene]hydroxylamine](/img/structure/B8133963.png)

